molecular formula C28H58 B097361 Octacosane-d58 CAS No. 16416-33-4

Octacosane-d58

Cat. No.: B097361
CAS No.: 16416-33-4
M. Wt: 453.1 g/mol
InChI Key: ZYURHZPYMFLWSH-ABYBKZRISA-N
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Description

Octacosane-d58 is a deuterated form of octacosane, a long-chain alkane with the molecular formula CD3(CD2)26CD3. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular weight of this compound is approximately 453.12 g/mol . It is primarily used in scientific research due to its unique isotopic properties.

Mechanism of Action

Target of Action

Octacosane-d58, a deuterium-labeled form of Octacosane , is an endogenous metabolite with antibacterial activity . It primarily targets murine melanoma B16F10-Nex2 cells . These cells are a model for studying melanoma, a type of skin cancer. This compound also targets mosquito larvae, specifically Culex quinquefasciatus , demonstrating its larvicidal activity.

Mode of Action

It has been shown to exhibit high cytotoxicity against murine melanoma b16f10-nex2 cells . This suggests that it may interact with cellular components or processes essential for the survival and proliferation of these cells, leading to their death. In addition, its larvicidal activity against Culex quinquefasciatus suggests that it may interfere with the development or survival of mosquito larvae .

Biochemical Pathways

Given its cytotoxic effects on melanoma cells and larvicidal activity, it is likely that it impacts pathways related to cell survival, growth, and development .

Pharmacokinetics

The use of deuterium labeling in drug molecules, as in this compound, is known to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of this compound’s action is the induction of cytotoxicity in murine melanoma B16F10-Nex2 cells, which could potentially lead to their death . This suggests a potential application in cancer therapy. Additionally, it exhibits larvicidal activity against Culex quinquefasciatus, indicating its potential use in mosquito control .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octacosane-d58 involves the deuteration of octacosane. This process typically includes the catalytic exchange of hydrogen atoms with deuterium atoms. The reaction is carried out under high pressure and temperature conditions, often using a deuterium gas atmosphere and a suitable catalyst such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of octacosane through a reactor containing the deuterium gas and catalyst. The reaction conditions are carefully controlled to ensure maximum deuteration efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Octacosane-d58, like other alkanes, primarily undergoes substitution reactions. Due to the presence of deuterium, it is less reactive compared to its non-deuterated counterpart. it can still participate in various chemical reactions under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include halogenated this compound, deuterated alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Octacosane-d58 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Octacosane-d58 is unique due to its specific chain length and high degree of deuteration. This makes it particularly useful in studies requiring precise isotopic labeling and tracing. Compared to shorter deuterated alkanes, this compound provides a longer chain length, which can be advantageous in certain applications such as studying long-chain hydrocarbon metabolism and interactions .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,28-octapentacontadeuteriooctacosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYURHZPYMFLWSH-ABYBKZRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584059
Record name (~2~H_58_)Octacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16416-33-4
Record name (~2~H_58_)Octacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is unique about the method described for synthesizing octacosane-d58?

A1: The research presents a simplified method for preparing fully deuterated hydrocarbons like this compound. [] The novelty lies in its ability to use various starting materials (saturated/unsaturated, cyclic/acyclic) and achieve high isotopic and chemical purity without cracking or isomerization (except for epimerization of asymmetric carbons). []

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